4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C15H23BO2 . It has a molecular weight of 246.16 . The compound is stored under an inert atmosphere and in a freezer, under -20°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3 . This code provides a specific representation of the molecule’s structure.It is a liquid at room temperature . The compound is stored under an inert atmosphere and in a freezer, under -20°C .
Scientific Research Applications
Inhibitory Activity Against Serine Proteases
Research on derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has demonstrated their potential as inhibitors against serine proteases, including thrombin. These compounds, synthesized with various modifications, have shown no S–B coordination and only weak N–B coordination in their structures (Spencer et al., 2002).
Continuous Flow Synthesis for Propargylation Reagents
A scalable process for the synthesis of a similar derivative, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, has been developed. This compound serves as a key propargylation reagent. The continuous-flow and distillation process used in its production addresses issues associated with traditional batch processing (Fandrick et al., 2012).
Synthesis of Stilbenes and Polyenes
Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in synthesizing boron-containing stilbene derivatives and boron capped polyenes. These compounds hold potential for applications in new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties in Organoboron Compounds
Electrochemical studies of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have revealed unique properties, such as a much lower oxidation potential compared to its organoborane counterpart. This understanding aids in the development of selectively substituted products in good yields (Tanigawa et al., 2016).
Silicon-Based Drugs and Odorants
A specific derivative, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been identified as a novel building block for the synthesis of biologically active disila-tetrahydronaphthalene derivatives. This includes applications in silicon-based drugs and odorants (Büttner et al., 2007).
Molecular Structure Analysis
The molecular structure of a specific derivative, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been characterized, providing insights into the interactions within the molecule. Understanding such structures is crucial for developing new compounds with tailored properties (Coombs et al., 2006).
Fluorescent Probes for H2O2 Detection
A 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits sensitivity and selectivity for H2O2, making it suitable for detecting hydrogen peroxide in living cells. This application is significant in biomedical research and diagnostics (Nie et al., 2020).
Polymerization Processes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been utilized in polymerization processes, such as in the synthesis of poly(3-hexylthiophene) and polyfluorene, demonstrating their utility in the field of polymer chemistry (Yokozawa et al., 2011).
Lipogenic Inhibitors in Drug Development
The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has led to novel lipogenic inhibitors, showing potential as leads for lipid-lowering drugs. This application is particularly relevant in the context of cardiovascular diseases and metabolic disorders (Das et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds. This is typically achieved through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are central to the construction of an enormous array of organic compounds .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the action of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can greatly impact its effectiveness.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNZJQZUWIDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674693 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280559-30-0 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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